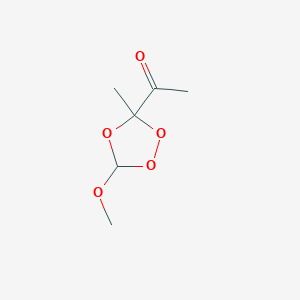
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane (AMT) is a cyclic peroxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications.
Mechanism Of Action
The exact mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is not fully understood. However, it is believed that 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane exerts its pharmacological effects through the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell death.
Biochemical And Physiological Effects
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been shown to have various biochemical and physiological effects. It has been found to increase the levels of ROS in cells, leading to oxidative stress and apoptosis. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has also been shown to inhibit the activity of enzymes involved in the biosynthesis of heme, a critical component of the malaria parasite's lifecycle.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane in lab experiments is its potent pharmacological effects. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs and compounds. However, the explosive nature of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane poses a significant safety risk and requires careful handling and storage.
Future Directions
There are several future directions for the study of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. One area of research is the development of new antimalarial drugs based on the structure of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. Another area of research is the investigation of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane's potential use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane and its potential applications in other areas of medicine.
Synthesis Methods
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-butanone with hydrogen peroxide and sulfuric acid. The resulting product is then treated with sodium methoxide to produce 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. The synthesis of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane requires careful handling due to its explosive nature, and safety precautions should be taken during the process.
Scientific Research Applications
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has shown promising results in various scientific research applications. It has been studied for its potential use as a new class of antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has also been investigated for its potential use as a cancer treatment due to its ability to induce apoptosis in cancer cells. Additionally, 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been studied for its antibacterial and antifungal properties.
properties
CAS RN |
194021-88-0 |
|---|---|
Product Name |
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane |
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O5/c1-4(7)6(2)9-5(8-3)10-11-6/h5H,1-3H3 |
InChI Key |
FSAAIWWCJBCQHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)OC)C |
Canonical SMILES |
CC(=O)C1(OC(OO1)OC)C |
synonyms |
Ethanone, 1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



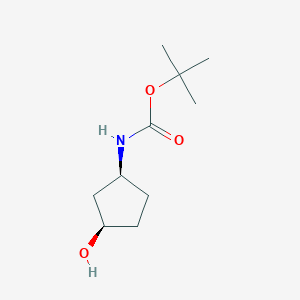
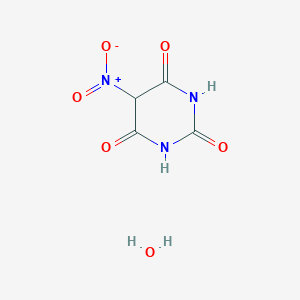
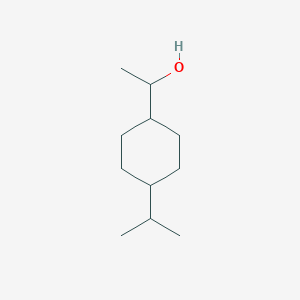
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
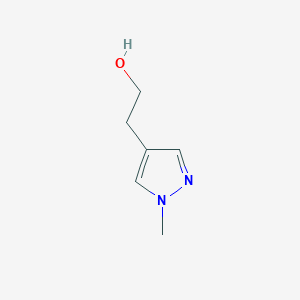

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
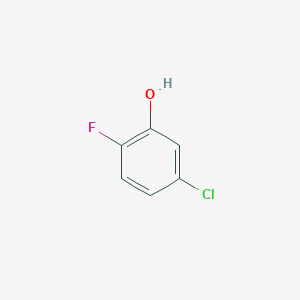
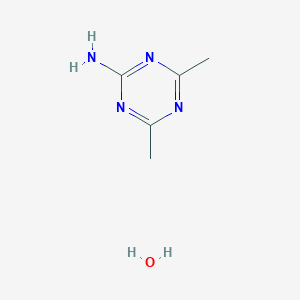
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
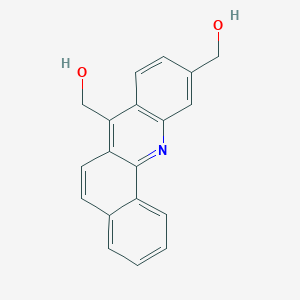
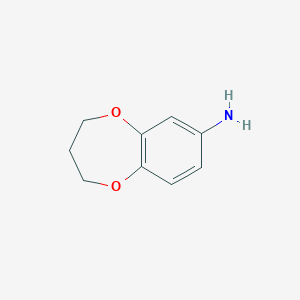
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)